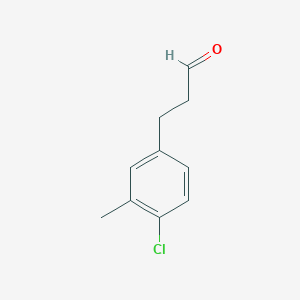

3-(4-Chloro-3-methylphenyl)propanal

CAS No.:

Cat. No.: VC17806125

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClO |

|---|---|

| Molecular Weight | 182.64 g/mol |

| IUPAC Name | 3-(4-chloro-3-methylphenyl)propanal |

| Standard InChI | InChI=1S/C10H11ClO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-7H,2-3H2,1H3 |

| Standard InChI Key | DYUVACAJGHKQMM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)CCC=O)Cl |

Introduction

Structural and Chemical Identity of 3-(4-Chloro-3-methylphenyl)propanal

Key Structural Features:

-

Aromatic Core: The chloro and methyl substituents introduce steric and electronic effects, influencing reactivity and intermolecular interactions .

-

Aldehyde Group: The polar carbonyl moiety enhances solubility in polar solvents and enables participation in condensation and nucleophilic addition reactions.

Synthetic Methodologies

Retrosynthetic Analysis

While no direct synthesis of 3-(4-Chloro-3-methylphenyl)propanal is documented, analogous pathways for chlorinated aromatic aldehydes suggest feasible routes:

Route 1: Friedel-Crafts Acylation Followed by Reduction

-

Acylation: React 4-chloro-3-methyltoluene with propanoyl chloride under Friedel-Crafts conditions to form 3-(4-chloro-3-methylphenyl)propan-1-one.

-

Reduction: Reduce the ketone to the secondary alcohol using NaBH or LiAlH.

-

Oxidation: Oxidize the alcohol to the aldehyde via Swern oxidation or PCC (pyridinium chlorochromate) .

Route 2: Hydroformylation of Styrene Derivatives

-

Hydroformylation of 4-chloro-3-methylstyrene using rhodium or cobalt catalysts could yield the target aldehyde directly, though regioselectivity challenges may arise.

Physicochemical Properties

Predicted Properties

Based on structurally similar compounds like 3-(4-Chloro-3-methylphenyl)prop-1-ene , the following properties are extrapolated:

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption at ~1720 cm (C=O stretch), ~750 cm (C-Cl stretch), and ~2800 cm (aldehyde C-H stretch).

-

NMR:

-

H NMR: δ 9.8 ppm (aldehyde proton), δ 2.5–3.0 ppm (methylene protons adjacent to carbonyl), δ 2.3 ppm (methyl group), aromatic protons between δ 7.0–7.5 ppm.

-

C NMR: δ 200 ppm (carbonyl carbon), δ 35–45 ppm (methylene carbons), δ 20 ppm (methyl carbon).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume